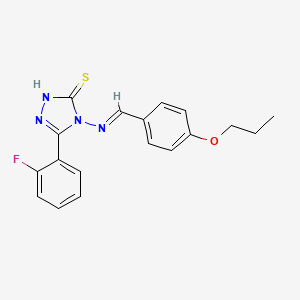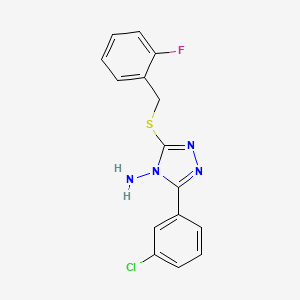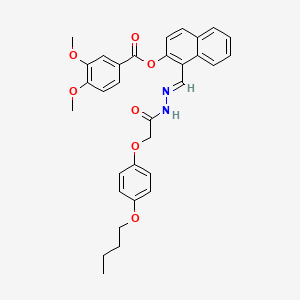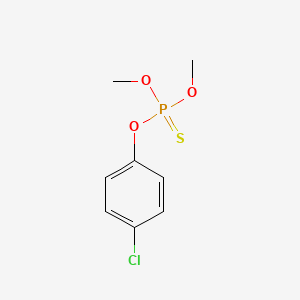
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: FPTT , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthesis of FPTT involves several steps. One common approach is the condensation of 2-fluorobenzaldehyde with 4-propoxybenzylamine to form an imine intermediate. Subsequent cyclization with thiosemicarbazide yields the 1,2,4-triazole ring. Finally, the thiol group is introduced to obtain FPTT.
Reaction Conditions:Iminization: 2-fluorobenzaldehyde reacts with 4-propoxybenzylamine in a solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., HCl).
Cyclization: The imine intermediate undergoes cyclization with thiosemicarbazide in a basic medium (e.g., NaOH).
Thiolation: The final step involves introducing the thiol group (e.g., using Lawesson’s reagent).
Industrial Production: While FPTT is not yet produced on an industrial scale, research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
FPTT participates in various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield different derivatives.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Chemistry:
- FPTT serves as a versatile building block for designing novel ligands and catalysts.
- Its unique structure makes it valuable in medicinal chemistry.
- FPTT exhibits promising antimicrobial and antifungal properties.
- Researchers explore its potential as an anticancer agent due to its interaction with specific cellular targets.
- FPTT derivatives could find applications in materials science, such as organic electronics or sensors.
Mechanism of Action
The exact mechanism of FPTT’s effects depends on its specific application. It likely interacts with cellular proteins, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
FPTT stands out due to its fluorine substitution and triazole-thiol moiety. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., thiols, thioethers).
Properties
CAS No. |
577982-16-2 |
|---|---|
Molecular Formula |
C18H17FN4OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
InChI Key |
AAKVBSBUAPZSCC-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)


![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)

![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)

![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)

![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)

